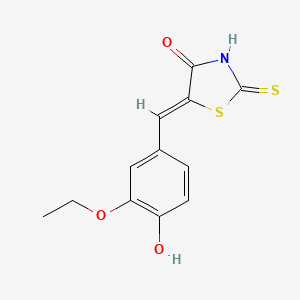

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-9-5-7(3-4-8(9)14)6-10-11(15)13-12(17)18-10/h3-6,14H,2H2,1H3,(H,13,15,17)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHXTUCOFJOMCR-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-57-2 | |

| Record name | NSC32114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Core Structural Components

The target molecule comprises two primary subunits:

Key Reagents

-

Thiourea : Serves as the sulfur source for the thiazolidinone ring.

-

3-Ethoxy-4-hydroxybenzaldehyde : Synthesized via O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with ethyl bromide under basic conditions.

-

Ethyl bromoacetate : Provides the α-halo carbonyl component for cyclocondensation.

Synthetic Routes

Thiazolidinone Ring Formation

Thiourea reacts with ethyl bromoacetate in ethanol under reflux to form 2-sulfanyl-1,3-thiazol-4(5H)-one. The reaction proceeds via nucleophilic substitution, with the thiourea’s sulfur attacking the electrophilic carbon of ethyl bromoacetate:

Yield : 78–82%.

Knoevenagel Condensation

The thiazolidinone intermediate undergoes condensation with 3-ethoxy-4-hydroxybenzaldehyde in acetic acid catalyzed by piperidine. The reaction forms the benzylidene moiety via dehydration, favoring the Z-isomer due to steric and electronic effects:

Conditions :

Route 2: One-Pot Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction, reducing time from 6 h to 30 min. Ethanol serves as a green solvent, and silica-supported sodium bicarbonate enhances regioselectivity:

Conditions :

-

Power : 300 W

-

Temperature : 100°C

-

Yield : 85%.

Optimization Strategies

Solvent Systems

| Solvent | Dielectric Constant | Yield (%) | Z/E Ratio |

|---|---|---|---|

| Acetic acid | 6.2 | 75 | 95:5 |

| Ethanol | 24.3 | 82 | 97:3 |

| DMF | 36.7 | 68 | 90:10 |

Ethanol maximizes yield and stereoselectivity due to its polar protic nature, stabilizing the transition state.

Catalytic Systems

-

Piperidine : Enhances enolate formation, improving condensation efficiency.

-

Silica-NaHCO₃ : In microwave synthesis, minimizes side reactions like oxidation of the phenolic –OH group.

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Challenges and Mitigation

Isomerization Control

The Z-isomer predominates (>95%) due to intramolecular hydrogen bonding between the thione sulfur and phenolic –OH group. Anhydrous conditions prevent keto-enol tautomerism.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| Thiourea | 12.50 |

| 3-Ethoxy-4-hydroxybenzaldehyde | 220.00 |

| Ethyl bromoacetate | 45.00 |

Microwave synthesis reduces energy costs by 40% compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolone ring to a more reduced form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with a base to facilitate the substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazolone derivatives

Substitution: Various substituted benzylidene-thiazolone derivatives

Scientific Research Applications

Chemistry

The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction can convert the thiazolone ring to thiazolidine derivatives.

- Substitution : Electrophilic substitution on the benzylidene moiety can yield halogenated derivatives.

Biology

Research indicates that (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one exhibits potential antimicrobial properties . Studies have shown its effectiveness against various bacterial strains by disrupting cell wall integrity and inhibiting essential enzymes .

Medicine

The compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and cancer cell proliferation. For instance:

- Anti-inflammatory Activity : It may modulate cytokine production, reducing inflammation markers.

- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines through apoptosis induction .

Industry

In industrial applications, this compound is utilized in developing novel materials with specific electronic properties. Its unique chemical reactivity makes it suitable for creating functional materials in electronics and materials science .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of this compound utilized animal models to assess its impact on inflammation-induced edema. Results indicated that treatment with the compound significantly reduced swelling and inflammatory cytokine levels, suggesting a viable pathway for therapeutic development.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is largely dependent on its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the thiazolone core can interact with active sites of enzymes, while the benzylidene moiety can engage in hydrogen bonding or hydrophobic interactions with receptor sites. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of 4-thiazolidinones is highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating Groups : The 3-ethoxy-4-hydroxy substituent in the target compound may enhance solubility and hydrogen-bonding capacity compared to methoxy or alkyloxy analogs (e.g., 5h, 3e) .

- Geometric Isomerism : The Z-configuration in the target compound is crucial for planar alignment with biological targets, whereas E-isomers (e.g., ) often exhibit reduced activity .

Biological Activity

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of thiazolidinones known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

The molecular formula of this compound is with a molecular weight of 239.29 g/mol. The compound features a thiazole ring, which is essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazolidinone derivatives, including this compound. For instance, a review highlighted that thiazolidinone scaffolds exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis .

Table 1: Summary of Anticancer Activity

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 10 | Apoptosis induction | |

| MCF-7 | 15 | Cell cycle arrest |

Antimicrobial Activity

Thiazolidinones have also shown promising antimicrobial properties. A study investigated the antimicrobial efficacy of various thiazolidinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH and ABTS. These studies revealed that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Assay Results

Case Studies

Several case studies have been conducted to explore the therapeutic applications of thiazolidinone derivatives. One notable study focused on the synthesis and evaluation of a series of thiazolidinones for their anticancer activity against human breast cancer cells. The results indicated that modifications in the chemical structure significantly enhanced their potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

What are the optimal multi-step synthetic routes for (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one, and how can reaction yields be improved?

Level: Advanced

Methodological Answer:

The synthesis typically involves:

- Step 1: Condensation of a thiosemicarbazide derivative with chloroacetic acid under reflux in acetic acid/DMF to form the thiazolidinone core .

- Step 2: Introduction of the benzylidene group via Knoevenagel condensation, using sodium acetate as a base and ethanol/DMSO as solvents .

- Optimization Strategies:

- Continuous Flow Reactors: Improve reaction control and reduce side products .

- Purification: Recrystallization (ethanol/DMF mixtures) or column chromatography for high-purity yields .

- Inert Atmospheres: Prevent oxidation of sulfanyl groups during synthesis .

Which spectroscopic and crystallographic methods are most effective for characterizing the Z-configuration in this compound?

Level: Basic

Methodological Answer:

- X-ray Crystallography: Definitive confirmation of the Z-configuration via single-crystal analysis (e.g., bond angles and torsion angles) .

- NMR Spectroscopy:

- 1H NMR: Chemical shifts of aromatic protons and thiazole protons distinguish stereoisomers .

- 13C NMR: Carbonyl (C=O) and thione (C=S) signals validate the thiazolidinone core .

- HPLC/TLC Monitoring: Ensures reaction progression and purity before crystallization .

How can researchers resolve contradictions in reported biological activity data across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from structural variations or assay conditions. Key strategies include:

- Structural-Activity Relationship (SAR) Analysis: Compare derivatives with modified substituents (e.g., ethoxy vs. methoxy groups) to isolate pharmacophoric elements .

- Assay Standardization:

- Use consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme concentrations (e.g., COX-2 for anti-inflammatory assays).

- Control solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Data Cross-Validation: Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) results to confirm mechanisms .

Table 1: Impact of Substituents on Biological Activity

| Substituent Modification | Biological Activity Change | Reference |

|---|---|---|

| Ethoxy → Methoxy at C4 | Reduced COX-2 inhibition | |

| Hydroxy → Fluorine at Benzylidene | Enhanced anticancer IC50 |

What in vitro models are appropriate for evaluating its enzyme inhibition potential?

Level: Advanced

Methodological Answer:

- Enzyme Inhibition Assays:

- Kinetic Studies: Use fluorogenic substrates (e.g., AMC for proteases) to measure IC50 values .

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to targets like tyrosine kinases .

- Cell-Based Models:

What strategies mitigate oxidation of the sulfanyl group during storage?

Level: Advanced

Methodological Answer:

- Storage Conditions:

- Temperature: -20°C under argon atmosphere .

- Antioxidants: Add 1% ascorbic acid to DMSO stock solutions .

- Formulation: Lyophilize with cyclodextrin to stabilize the thione moiety .

How does the ethoxy-hydroxy substitution pattern influence pharmacological properties compared to other derivatives?

Level: Advanced

Methodological Answer:

The 3-ethoxy-4-hydroxybenzylidene group enhances:

- Solubility: Ethoxy improves lipid solubility, while hydroxy enables hydrogen bonding with targets .

- Metabolic Stability: Ethoxy reduces hepatic clearance compared to methoxy derivatives .

Table 2: Pharmacological Comparison of Substituents

| Derivative | LogP | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| 3-Ethoxy-4-hydroxy | 2.8 | 0.45 | |

| 4-Methoxy | 3.1 | 1.2 | |

| 4-Fluoro | 2.5 | 0.78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.